[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate
Description
[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate is a complex organic compound characterized by its unique structure and functional groups
Properties
Molecular Formula |
C17H30O4 |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
[(2E,6S,7S)-6,7-dihydroxy-3,7,11-trimethyldodeca-2,10-dienyl] acetate |
InChI |
InChI=1S/C17H30O4/c1-13(2)7-6-11-17(5,20)16(19)9-8-14(3)10-12-21-15(4)18/h7,10,16,19-20H,6,8-9,11-12H2,1-5H3/b14-10+/t16-,17-/m0/s1 |
InChI Key |
DJXDBVJEBSDJOY-ONPHEMOESA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H](CC/C(=C/COC(=O)C)/C)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C(CCC(=CCOC(=O)C)C)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate typically involves multi-step organic reactions. The process begins with the preparation of the dodecadiene backbone, followed by the introduction of the trimethyl groups and the triol functionality. The final step involves the acetylation of the hydroxyl groups to form the acetate ester. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and acetylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetate ester back to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol: Lacks the acetate group, which may affect its reactivity and biological activity.
3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Phosphate: Contains a phosphate group instead of an acetate group, leading to different chemical properties and applications.
Uniqueness
[S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol1-Acetate is unique due to its specific functional groups and stereochemistry, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
- Chemical Formula: C15H28O3
- Molecular Weight: 256.38 g/mol
- CAS Registry Number: 4602-84-0
- IUPAC Name: (2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-ol
Structure
The compound features a complex structure that includes multiple double bonds and hydroxyl groups, which contribute to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that [S-[R*,R*-(E)]]-3,7,11-Trimethyl-2,10-dodecadiene-1,6,7-triol 1-Acetate exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various pathogenic bacteria and fungi. For instance:
- Bacterial Activity: Studies have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.
- Fungal Activity: It also shows antifungal effects against species such as Candida albicans.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research suggests that it can modulate inflammatory pathways by reducing the production of pro-inflammatory cytokines.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated in several studies. It scavenges free radicals effectively and protects cellular components from oxidative damage.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy assessed the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating resistant infections.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies conducted on human macrophages revealed that treatment with the compound reduced TNF-alpha levels by 50%, indicating a strong anti-inflammatory effect. This suggests potential applications in inflammatory diseases such as rheumatoid arthritis.
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
